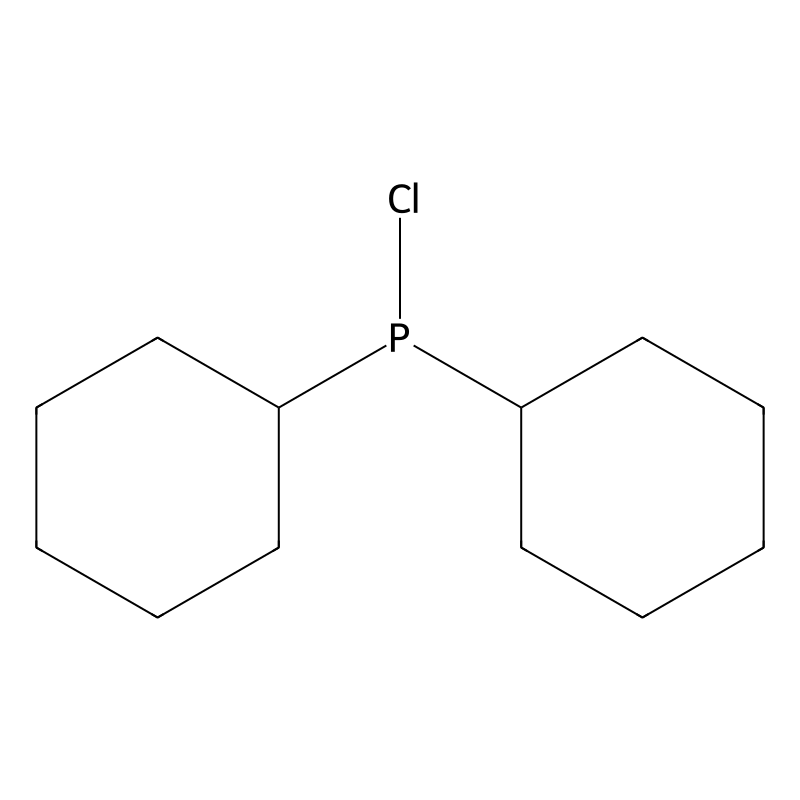Chlorodicyclohexylphosphine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ligand in Cross-coupling Reactions:
Reaction types
Cy2PCl functions as a ligand in numerous cross-coupling reactions, including:
- Buchwald-Hartwig: Formation of carbon-carbon bonds between aryl/vinyl halides and amine/amide nucleophiles
- Suzuki-Miyaura: Coupling of organoboron compounds with various electrophiles
- Stille: Coupling of organotin reagents with various electrophiles
- Sonogashira: Formation of carbon-carbon bonds between alkynes and terminal alkynes or aryl/vinyl halides
- Negishi: Coupling of organozinc reagents with various electrophiles
- Heck: Coupling of alkenes with aryl/vinyl halides
- Hiyama: Coupling of organosilanes with various electrophiles
Role of Cy2PCl
Cy2PCl acts as a ligand, binding to the transition metal catalyst and facilitating the reaction by:
- Activating the catalyst through complex formation
- Lowering the activation energy of the reaction
- Improving the selectivity and efficiency of the coupling process
Molecular Structure Analysis
Chlorodicyclohexylphosphine possesses a tetrahedral structure around the central phosphorus atom (P). A chlorine atom (Cl) occupies one position, while the remaining three positions are bonded to two cyclohexyl (C6H11) groups and a hydrogen atom (H) []. This structure creates a sterically hindered environment around the phosphorus atom due to the bulky cyclohexyl groups, which plays a crucial role in its reactivity and the properties of the ligands derived from it [].
Chemical Reactions Analysis
Chlorodicyclohexylphosphine serves as a versatile precursor for the synthesis of numerous phosphorus ligands. Here are some key reactions:
- Synthesis of 1,2-Bis(dicyclohexylphosphinoxy)ethane ligand: This reaction involves the treatment of chlorodicyclohexylphosphine with ethylene glycol in the presence of triethylamine. The process follows Michaelis-Arbuzov rearrangement, resulting in a chelating ligand with two phosphine oxide groups [].
ClP(C6H11)2 + HOCH2CH2OH + Et3N → (C6H11)2P(O)CH2CH2P(O)(C6H11)2 + Et3N•HCl- Synthesis of 1,1,2,2-tetracyclohexyldiphosphine monosulfide ligand: Reaction with lithium sulfide (Li2S) yields a ligand containing a P-S bond, offering different electronic properties compared to solely oxygen-based ligands [].
2 ClP(C6H11)2 + Li2S → (C6H11)2P-S-P(C6H11)2 + 2 LiClThese are just a few examples, and chlorodicyclohexylphosphine can be used to prepare various other phosphorus ligands by substituting the chlorine atom with different functional groups [, ].
Physical And Chemical Properties Analysis
Chlorodicyclohexylphosphine is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. It is also suspected to be harmful if swallowed [].
- Acute toxicity: Data is limited, but caution is advised due to its potential corrosive nature.
- Flammability: No data readily available, but it is recommended to handle the compound away from heat and ignition sources due to the presence of organic components.
- Ligand Formation: It serves as a precursor for various ligands, such as 1,2-Bis(dicyclohexylphosphinoxy)ethane, through reactions with ethylene glycol .
- Coupling Reactions: This compound has been utilized in coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are essential for forming carbon-carbon bonds in organic synthesis .
- Metal Complex Formation: Chlorodicyclohexylphosphine readily forms complexes with palladium and other transition metals, enhancing catalytic activity for various reactions .
Several methods exist for synthesizing chlorodicyclohexylphosphine:
- Direct Halogenation: The compound can be synthesized by halogenating dicyclohexylphosphine using chlorine gas or another chlorinating agent.
- Phosphorus Chloride Reaction: Dicyclohexylphosphine can react with phosphorus trichloride to yield chlorodicyclohexylphosphine.
- Functionalization of Phosphines: It may also be synthesized through functionalization methods involving other phosphine derivatives .
Chlorodicyclohexylphosphine has several applications:
- Catalyst in Organic Reactions: It is primarily used as a ligand in palladium-catalyzed reactions, facilitating the formation of complex organic molecules.
- Synthesis of New Ligands: The compound acts as a building block for developing new phosphine ligands that can enhance catalytic processes.
- Research Tool: Its ability to form stable metal complexes makes it useful in academic research focused on organometallic chemistry .
Chlorodicyclohexylphosphine shares similarities with other phosphines but has unique characteristics that set it apart. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dicyclohexylphosphine | Two cyclohexyl groups | Lacks halogen functionality |
| Triphenylphosphine | Three phenyl groups | More sterically hindered; widely used |
| Bis(diphenylphosphino)ethane | Two diphenyl groups | Offers different sterics and electronic properties |
| Chlorodiphenylphosphine | Two phenyl groups and one chlorine | Similar halogen functionality but different sterics |
Chlorodicyclohexylphosphine's unique combination of cyclohexyl groups and halogen functionality allows it to participate effectively in specific catalytic processes, distinguishing it from other phosphines.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (89.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








